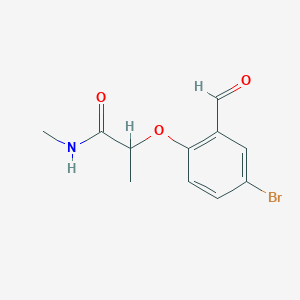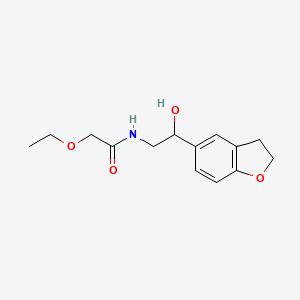
2-(4-bromo-2-formylphenoxy)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-bromo-2-formylphenoxy)-N-methylpropanamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their properties, which can provide insights into the analysis of similar compounds. For instance, the synthesis and characterization of antipyrine derivatives with bromo and chloro substituents are reported, which may share some synthetic pathways or structural similarities with the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of benzamide derivatives with halogen substituents, as seen in the antipyrine derivatives . While the exact synthesis of "2-(4-bromo-2-formylphenoxy)-N-methylpropanamide" is not detailed, similar compounds are typically synthesized through palladium-catalyzed reactions, as demonstrated by the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . This suggests that a palladium-catalyzed step may be involved in the synthesis of the compound of interest.
Molecular Structure Analysis
X-ray diffraction techniques are commonly used to determine the molecular structure of benzamide derivatives . The molecular geometry and vibrational frequencies can be calculated using density functional theory (DFT), which is also applicable to the analysis of "2-(4-bromo-2-formylphenoxy)-N-methylpropanamide" . The crystal packing and stabilization of related compounds are often influenced by hydrogen bonding and π-interactions .
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be assessed through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . The antioxidant properties of benzamide derivatives can be determined using free radical scavenging tests, which may also be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be studied through spectroscopic methods (FT-IR, FT-Raman, UV-Vis), NBO analysis, and HOMO-LUMO calculations . These methods can provide information on vibrational assignments, electronic transitions, and non-linear optical (NLO) behavior. The thermodynamic properties and chemical shift values in NMR can also be calculated to understand the stability and electronic environment of the compound .
Relevant Case Studies
While there are no direct case studies on "2-(4-bromo-2-formylphenoxy)-N-methylpropanamide," the interaction of similar compounds with DNA bases and enzymes can be investigated using computational methods such as ECT and docking studies . These studies can provide insights into the biological activity and potential applications of the compound.
Wissenschaftliche Forschungsanwendungen
Base-Promoted Reactions and Formation of Oxazolidinones
Research on β-enaminones reacting with N-alkyl-2-bromo-2-methylpropanamides, such as 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide, has been conducted. This study highlights the formation of oxazolidinones and spiro-oxazolidinone derivatives through base-promoted reactions (Veronese et al., 1984).
Conformational Analysis and Vibrational Spectroscopy
A study focused on the conformational analysis and vibrational spectroscopy of a structure analogous to a paracetamol, which includes 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, a compound related to 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide. The research involved a detailed exploration of the electronic properties and vibrational mode couplings (Viana et al., 2017).
Smiles Rearrangement in Borane Reduction
Another study investigated the Smiles rearrangement observed during the borane reduction of 2-aryloxy-2-methylpropionamides, closely related to 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide. This research provides insights into the formation of valuable 2-nitro substituted aniline derivatives (Buchstaller & Anlauf, 2004).
Optimization of Anilide Derivatives as Inhibitors
The optimization of anilide derivatives of (R)-3,3, 3-trifluoro-2-hydroxy-2-methylpropionic acid, related to 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide, for inhibiting pyruvate dehydrogenase kinase is another significant area of research. This study provides valuable insights into the development of potent inhibitors (Bebernitz et al., 2000).
Copper Coordination Studies
Research on copper coordination to the aldehyde and hemiacetal form of 4-bromo-2-[(2-diethylaminoethyl)ethylaminomethyl]-6-formylphenol, which is structurally related to 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide, has been conducted. This study offers insights into the coordination behavior of Cu2+ towards phenolate, amine, and aldehyde donor sites (Erxleben, 2009).
Photocyclization of N-(2-bromoalkanoyl) Derivatives
A study on the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides, closely related to 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide, has been conducted. This research provides a deep understanding of the photocyclization processes involved (Nishio et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-7(11(15)13-2)16-10-4-3-9(12)5-8(10)6-14/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUYKDGCHSKHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=C(C=C(C=C1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-formylphenoxy)-N-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2551952.png)
![Methyl 2-(5-bromothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2551953.png)

![1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2551958.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2551959.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2551961.png)



![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2551967.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2551970.png)

![2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide](/img/structure/B2551973.png)
![Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate](/img/structure/B2551974.png)